molecular formula C14H16Cl2N2O2S B3406889 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide CAS No. 431884-82-1

2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide

Cat. No. B3406889
CAS RN: 431884-82-1
M. Wt: 347.3 g/mol
InChI Key: QSBWCOKUQVPGGA-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide” is a chemical compound with the molecular formula C14H16Cl2N2O2S. Its average mass is 347.260 Da and its monoisotopic mass is 346.030945 Da .

Mechanism of Action

Diuron acts as a photosystem II inhibitor, which means it blocks the electron transport chain in the chloroplasts of plants, preventing the production of ATP and NADPH required for photosynthesis. This results in the death of the plant. Diuron targets the D1 protein in photosystem II, which is essential for the proper functioning of the photosystem.
Biochemical and Physiological Effects
Diuron has been shown to have various biochemical and physiological effects on plants and animals. In plants, Diuron inhibits photosynthesis and reduces the production of chlorophyll, resulting in a decrease in plant growth and yield. In aquatic organisms, Diuron has been shown to cause oxidative stress, DNA damage, and changes in gene expression. Diuron has also been shown to affect the reproductive system of some aquatic organisms, leading to reduced fertility.

Advantages and Limitations for Lab Experiments

Diuron has several advantages as a tool for scientific research. It is a widely available and cost-effective herbicide, making it accessible to researchers. Additionally, Diuron has a broad-spectrum effect, making it useful for studying a variety of biological processes. However, there are also limitations to using Diuron in lab experiments. Its mode of action is not specific to a particular target, which can lead to unintended effects on non-target organisms. Additionally, the use of herbicides in lab experiments can be controversial and may raise ethical concerns.

Future Directions

There are several future directions for research on Diuron. One area of focus could be on the development of more specific herbicides that target only the desired plant species, reducing the risk of unintended effects on non-target organisms. Additionally, research could be conducted on the potential effects of Diuron on human health, as there is currently limited information on its toxicity in humans. Finally, research could be conducted on the environmental fate and transport of Diuron, including its persistence in soil and water and its potential for bioaccumulation in food chains.
Conclusion
In conclusion, Diuron is a widely used herbicide that also has significant applications in scientific research. Its broad-spectrum effectiveness and low cost make it an accessible tool for studying various biological processes. However, its non-specific mode of action and potential effects on non-target organisms raise ethical concerns. Future research should focus on developing more specific herbicides, investigating the potential effects of Diuron on human health, and understanding its environmental fate and transport.

Scientific Research Applications

Diuron has been used in numerous scientific studies as a tool to investigate various biological processes. It is commonly used in plant physiology research to study the effects of herbicides on photosynthesis, respiration, and other metabolic processes. Diuron has also been used in studies on the effects of herbicides on aquatic organisms, including fish, amphibians, and invertebrates. Additionally, Diuron has been used in studies on the environmental fate and transport of herbicides in soil and water.

properties

IUPAC Name

2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S/c1-8-6-18(7-9(2)20-8)14(21)17-13(19)11-4-3-10(15)5-12(11)16/h3-5,8-9H,6-7H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBWCOKUQVPGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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